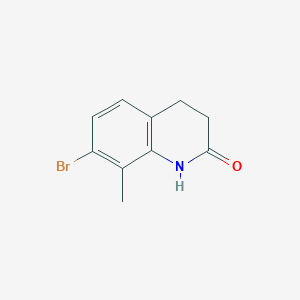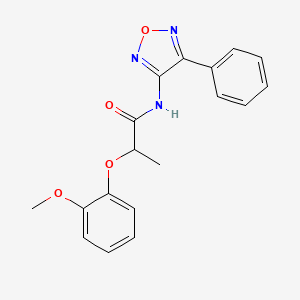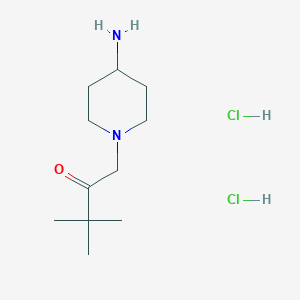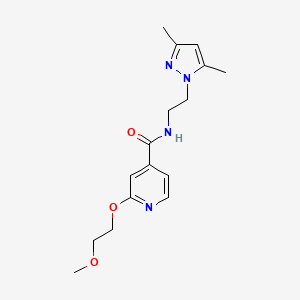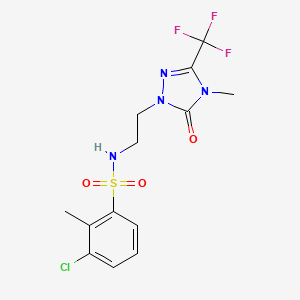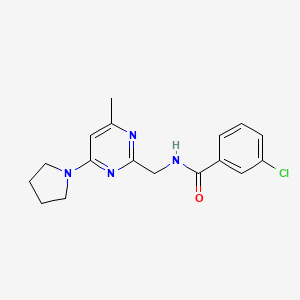
3-chloro-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-chloro-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide” is a chemical compound with potential biological activity . It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The synthetic strategies also include the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the steric factors and the spatial orientation of substituents . The different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of related compounds, including pyrimidines and benzamides, have been extensively studied. For instance, the creation of novel pyrimidines with extended π-conjugated chains demonstrates the interest in developing compounds with potentially useful physical, chemical, or biological properties (Harutyunyan et al., 2020).
Biological Evaluation
- Some derivatives have been evaluated for their biological activities, such as antimicrobial and anticancer properties. For example, the synthesis and biological evaluation of new coumarin derivatives highlight the ongoing search for compounds with medical applications (Al-Haiza et al., 2003).
Chemical Analysis Techniques
- Nonaqueous capillary electrophoresis has been used for the separation and analysis of imatinib mesylate and related substances, demonstrating the role of analytical chemistry in quality control and research of complex organic molecules (Ye et al., 2012).
Advanced Material Development
- The development of compounds with unique properties, such as aggregation-enhanced emission and multi-stimuli-responsive characteristics, showcases the application of these molecules in materials science (Srivastava et al., 2017).
Drug Discovery and Development
- Research into specific derivatives like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) for its potential as an anticancer drug through inhibition of histone deacetylase highlights the therapeutic potential of such compounds (Zhou et al., 2008).
Future Directions
The future directions in the research of this compound could involve further exploration of its biological activity and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of the structure-activity relationship (SAR) of the studied compounds .
properties
IUPAC Name |
3-chloro-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-12-9-16(22-7-2-3-8-22)21-15(20-12)11-19-17(23)13-5-4-6-14(18)10-13/h4-6,9-10H,2-3,7-8,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVAJUUBVOEUMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)Cl)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,3S,4S,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptane-2,3-diol;hydrochloride](/img/structure/B2445885.png)
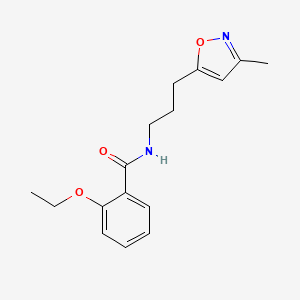
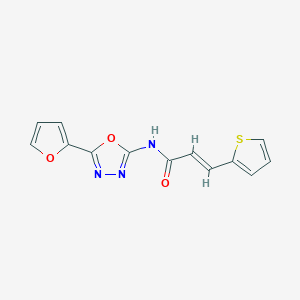
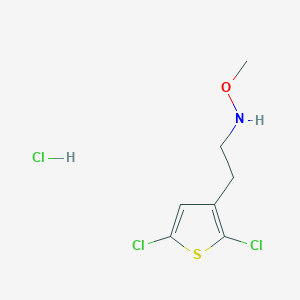
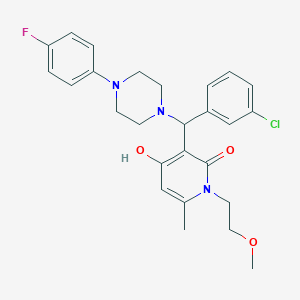
![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methylphenyl)-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2445894.png)
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2445897.png)
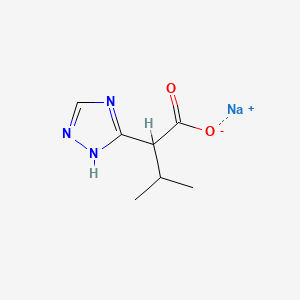
![[3-Amino-5-[(2-chlorophenyl)amino]-4-(phenylsulfonyl)thien-2-yl](3-methoxyphenyl)methanone](/img/structure/B2445900.png)
